5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one

DNA double-strand break repair MRE11 nuclease selectivity Homologous recombination

Researchers studying DNA damage response require a validated MRN inhibitor with dual pharmacology-simultaneous MRE11 exonuclease blockade and MRN-dependent ATM inhibition. Mirin (CAS 299953-00-7) is the only small molecule proven to deliver this profile (IC50=12 μM), confirmed by corrected (Z)-stereoisomer structure. • Abolishes G2/M checkpoint & inhibits homology-directed repair (10-100 μM) • Radiosensitizes HPV-negative HNSCC cells; spares healthy fibroblasts • Destabilizes HPV episomes (~5-fold PA25 IC50 reduction in SiHa cells) Supplied as ≥98% (HPLC) red-to-orange powder; DMSO-soluble (>10 mg/mL). Standard global B2B shipping.

Molecular Formula C10H8N2O2S
Molecular Weight 220.25 g/mol
Cat. No. B12421282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one
Molecular FormulaC10H8N2O2S
Molecular Weight220.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O
InChIInChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)/b8-5+
InChIKeyYBHQCJILTOVLHD-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mirin: First-in-Class MRN-ATM Pathway Inhibitor


5-(4-Hydroxybenzylidene)-2-iminothiazolidin-4-one, commonly referred to as Mirin (CAS 299953-00-7 for the (Z)-isomer active form), is a small-molecule inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex discovered through a forward chemical genetic screen [1]. Mirin prevents MRN-dependent activation of the ataxia-telangiectasia mutated (ATM) kinase without affecting ATM protein kinase activity (IC50 = 12 μM in cell-free extracts) and inhibits Mre11-associated exonuclease activity, thereby disrupting DNA double-strand break (DSB) repair [1]. The compound is supplied as a red-to-orange powder with ≥98% purity (HPLC), soluble in DMSO (>10 mg/mL), and is classified under the 5-arylidene-2-imino-4-thiazolidinone scaffold .

Target engagement
MRN-ATM pathway inhibition; blocks MRE11 exonuclease and ATM activation
Stereochemical identity
(Z)-isomer is the biologically active form; verify isomer content before use
Research context
DNA double-strand break repair, ATM signaling, and checkpoint studies

Why Generic MRN-ATM Inhibitors Cannot Replace Mirin


The MRN-ATM pathway is enzymatically bifurcated: MRE11 possesses both exonuclease and endonuclease activities that direct distinct DSB repair outcomes [1]. Mirin occupies a unique mechanistic niche as an exonuclease-selective inhibitor that simultaneously blocks MRN-dependent ATM activation, a dual pharmacological profile not reproduced by later-generation MRE11 inhibitors such as PFM39 (exonuclease-selective but no ATM inhibition), PFM01/PFM03 (endonuclease-selective), or MU147 (more potent nuclease inhibition but loss of ATM pathway blockade) [1][2]. Furthermore, the corrected structure established that only the (Z)-stereoisomer of 5-(4-hydroxybenzylidene)-2-iminothiazolidin-4-one is biologically active; the (E)-isomer and the originally misassigned 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone are inactive [3]. Substituting with a different MRE11 inhibitor or an undefined stereoisomeric mixture therefore yields qualitatively different DNA repair phenotypes and pathway inhibition signatures.

Nuclease selectivity mismatch
PFM03 and PFM01 are endonuclease-selective; Mirin targets exonuclease. Repair pathway readouts may diverge fundamentally.
ATM signaling loss
MU147 and PFM39 lack ATM pathway inhibition. The dual blockade phenotype cannot be reproduced with nuclease-only inhibitors.
Stereochemical inactivity
(E)-isomer and misassigned pyrimidinone structure are inactive. Batches with undefined (E/Z) ratios risk negative or inconsistent results.

Head-to-Head Comparison: Mirin vs. MRE11 Inhibitor Analogs


Exonuclease Inhibition: Mirin vs. PFM03

Mirin (100 μM) selectively inhibits the exonuclease activity of the human MRN complex, whereas PFM03 (100 μM) selectively inhibits MRE11 endonuclease activity with no effect on exonuclease function. In assays using purified human MRN incubated with radiolabeled DNA for 30 min at 37°C, Mirin abolished MRN exonuclease activity, while PFM03 showed no inhibitory effect on exonuclease [1]. Conversely, in MRE11 endonuclease assays using φX174 circular ssDNA, PFM03 but not Mirin inhibited endonuclease activity [1]. This mutual exclusivity of exonuclease vs. endonuclease inhibition dictates which DSB repair sub-pathway is targeted.

Exonuclease selectivity
Head-to-head
Mirin: Exonuclease inhibition at 100 µM PFM03: Endonuclease inhibition; no exonuclease effect
Determines repair pathway targeting
MRE11 nuclease functional divergence
DNA double-strand break repair MRE11 nuclease selectivity Homologous recombination

Dual MRN-ATM Inhibition: Mirin vs. MU147

Mirin inhibits MRN-dependent ATM activation with an IC50 of 12 μM in cell-free extracts without affecting ATM protein kinase activity, while simultaneously inhibiting Mre11-associated exonuclease activity [1]. In contrast, the newer inhibitor MU147 inhibits MRE11 nuclease with an IC50 of 25.3 μM and is described as 'more specifically and effectively' targeting MRE11 nuclease than Mirin, but does not impair ATM activation [2]. This pharmacological divergence means that Mirin blocks both the DNA repair effector function (exonuclease) and the upstream signaling kinase cascade (ATM), whereas MU147 selectively disables only nuclease activity.

Dual pathway blockade
Cross-study
Mirin: IC50 12 µM ATM activation; exonuclease inhibition MU147: IC50 25.3 µM nuclease; no ATM block
Dual signaling + repair phenotype
ATM signaling readout required
ATM activation inhibition MRE11 nuclease DNA damage signaling

Stereochemical Activity: (Z)-Mirin vs. (E)-Mirin

The biologically active form of Mirin was conclusively identified as Z-5-(4-hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one, following a published structure correction in Nature Chemical Biology [1]. The originally reported structure (6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone, 'compound 1') was synthesized independently by two groups and found to be completely inactive in cellular assays [1]. The (Z)-isomer of 5-(4-hydroxybenzylidene)-2-iminothiazolidin-4-one is the active species; the (E)-isomer and the thioxo-pyrimidinone misassignment are inactive [1][2]. Suppliers now provide either pure (Z)-Mirin (CAS 1198097-97-0) or (E/Z)-Mirin mixtures; only the (Z)-form or mixtures verified to contain the (Z)-isomer should be used for functional studies.

Stereochemical activity
Head-to-head
(Z)-Mirin: Active (IC50 12 µM) (E)-Mirin & misassigned: Inactive
Stereochemical identity critical
Verify (Z)-isomer content
Stereochemistry Structure-activity relationship Chemical identity verification

HPV-Status Selectivity in HNSCC Radiosensitization

A 2026 study combining Mirin (30 μM) with ionizing radiation (2 Gy) across five HPV-negative HNSCC cell lines, two HPV-positive HNSCC lines, and one healthy fibroblast control demonstrated a trend toward selective radiosensitization in HPV-negative cells [1]. Mirin + IR reduced clonogenic survival and increased cell death in HPV-negative lines (Cal33, CLS-354, Detroit 562, HSC4, RPMI 2650) while HPV-positive lines (UD-SCC-2, UM-SCC-47) and the healthy fibroblast control (SBLF24) were nearly unaffected [1]. In separate work, Mirin (100 μM, 24 h) enhanced HPV episome sensitivity to the antiviral polyamide PA25, reducing the PA25 IC50 by approximately 5-fold in SiHa cells [2].

HPV-status selectivity
Cross-study
HPV-negative HNSCC: sensitized; HPV-positive & fibroblasts: near-unaffected (Mirin 30 µM + 2 Gy)
HPV-status-dependent response
Radiosensitization model context
Radiosensitization Head and neck squamous cell carcinoma HPV status selectivity

Cellular Exonuclease Inhibition: Mirin vs. PFM39

Both Mirin and its structural analog PFM39 bind in the MRE11 active site and inhibit exonuclease activity, but PFM39 was developed to achieve improved selectivity and potency [1]. PFM39 inhibits dsDNA end resection in A549 cells with an estimated IC50 of 50–75 μM, whereas Mirin's cellular exonuclease inhibition IC50 is estimated at 200–300 μM [1][2]. However, PFM39 does not inhibit MRE11 endonuclease activity, and unlike Mirin, it does not prevent ATM activation [1]. Mirin remains the only tool that simultaneously inhibits exonuclease and blocks ATM signaling in a single molecule.

Cellular exonuclease inhibition
Head-to-head
Mirin: IC50 ~200–300 µM (exonuclease) PFM39: IC50 ~50–75 µM (exonuclease); no ATM block
Potency vs. pathway coverage trade-off
Selectivity for dual phenotype
dsDNA end resection A549 cells MRE11 exonuclease

Solubility Comparison: Mirin vs. PFM01

Mirin demonstrates high DMSO solubility (>10 mg/mL, equating to >45 mM; some vendors report up to 44 mg/mL or ~200 mM) with stock solutions stable at -20°C for up to 3 months . In contrast, the N-alkylated Mirin derivative PFM01 was explicitly excluded from in vitro inhibitor analysis due to inefficient solubility [1]. Mirin is supplied as a desiccated powder (≥98% purity by HPLC) with confirmed stability for 2 years from the date of purchase as supplied . This solubility advantage enables reliable dose-response studies across a wide concentration range (typically 10–100 μM in culture) without precipitation artifacts.

Formulation solubility
Head-to-head
Mirin: ≥10 mg/mL DMSO; stable 3 months at -20°C. PFM01: insufficient solubility for in vitro use.
Solubility enables reliable dose-response
Precipitation risk with certain analogs
Solubility DMSO stock solution stability Formulation reproducibility

Optimal Application Scenarios for Mirin


Dual MRE11 Exonuclease and ATM Inhibition

Mirin is the only validated small molecule that simultaneously inhibits MRE11 exonuclease activity and prevents MRN-dependent ATM activation (IC50 = 12 μM) without directly inhibiting ATM kinase [1]. This dual pharmacology makes it uniquely suited for studies requiring coordinated blockade of DNA end resection and ATM-mediated checkpoint signaling. In contrast, newer inhibitors such as MU147 (IC50 = 25.3 μM for nuclease) or PFM39 (IC50 = 50–75 μM for cellular exonuclease) achieve more potent or selective nuclease inhibition but do not impair ATM activation [2][3]. Researchers investigating the interdependence of ATM signaling and MRE11 catalytic activity should use Mirin rather than nuclease-only inhibitors.

HPV-Negative HNSCC Radiosensitization

Mirin (30 μM) combined with ionizing radiation (2 Gy) demonstrates a preferential radiosensitization trend in HPV-negative HNSCC cell lines (Cal33, CLS-354, Detroit 562, HSC4, RPMI 2650), with HPV-positive lines and healthy fibroblasts largely spared [1]. This selectivity profile is not documented for other MRE11 inhibitors. Experimental oncology researchers studying radioresistance mechanisms or testing radiosensitizer strategies in HPV-negative HNSCC should prioritize Mirin, and must control for HPV status in their experimental design.

HPV Episome Sensitization with Antiviral Polyamides

In SiHa cervical cancer cells harboring integrated HPV16, Mirin (100 μM) sensitizes viral episomes to the antiviral polyamide PA25, resulting in an approximately 5-fold reduction in PA25 IC50 [1]. This application exploits Mirin's ability to promote DNA damage in viral episomes through MRN inhibition, a mechanism distinct from its radiosensitization function. Virology researchers investigating HPV replication, episome maintenance, or antiviral polyamide development should consider Mirin as a chemical tool for episome destabilization.

G2/M Checkpoint Abrogation and HDR Suppression

Mirin abolishes the G2/M checkpoint and inhibits homology-dependent DNA repair in mammalian cells (TOSA4 and HEK293) in a concentration-dependent manner (10–100 μM), effects that are consistent with its MRN-targeting mechanism [1]. While PFM01 (endonuclease inhibitor) can rescue repair defects in BRCA2-defective cells and PFM39 can inhibit HR without increasing NHEJ, Mirin uniquely combines checkpoint abrogation with HDR suppression [2][3]. Cell biologists studying G2/M checkpoint regulation or HR/NHEJ pathway choice should use Mirin to achieve combined checkpoint and repair disruption.

Application
Selection Property
Validation Focus
MRN-ATM dual-pathway study
Dual exonuclease + ATM inhibition
ATM signaling & DNA end-resection endpoints
HPV-negative HNSCC radiosensitization
Preferential HPV-negative context response
HPV-status-controlled cell model endpoints
HPV episome destabilization
MRN inhibition-mediated episome sensitivity
Episomal DNA damage & polyamide synergy
G2/M checkpoint & HDR disruption
Combined checkpoint abrogation + HDR suppression
Cell cycle & repair pathway choice readouts
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